Cyclohexanol, 4-(6-(butylamino)-3-(4-(4-morpholinylsulfonyl)phenyl)-1H-pyrazolo(3,4-d)pyrimidin-1-yl)-, trans-
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Overview
Description
UNC1062 is a highly selective tyrosine kinase inhibitor specifically targeting the MERTK receptor. This compound has shown significant potential in reducing the activation of MERTK-mediated downstream signaling, inducing apoptosis in cultured cells, reducing colony formation in soft agar, and inhibiting the invasion of melanoma cells .
Mechanism of Action
Target of Action
UNC-1062 is a selective inhibitor of the Mer tyrosine kinase (MERTK) . MERTK is part of the TAM family of receptor tyrosine kinases, which also includes TYRO3 and AXL . MERTK plays a crucial role in various cellular processes, including cell survival, migration, differentiation, and phagocytosis .
Mode of Action
UNC-1062 interacts with its target, MERTK, by inhibiting its kinase activity . This inhibition reduces the activation of MERTK-mediated downstream signaling . The compound exhibits specificity within the TAM family, showing more potent inhibition of MERTK compared to TYRO3 and AXL .
Biochemical Pathways
The inhibition of MERTK by UNC-1062 affects various biochemical pathways. By reducing the activation of MERTK-mediated downstream signaling, it impacts pathways related to cell survival, migration, differentiation, and phagocytosis . .
Result of Action
The inhibition of MERTK by UNC-1062 has several cellular effects. It induces apoptosis (programmed cell death) in culture, reduces colony formation in soft agar, and inhibits the invasion of melanoma cells . These effects suggest that UNC-1062 could potentially be used in cancer therapies, particularly for cancers where MERTK is implicated.
Biochemical Analysis
Biochemical Properties
UNC-1062 plays a significant role in biochemical reactions by inhibiting MERTK kinase activity . It interacts with the MERTK enzyme, reducing its activation and thereby influencing the downstream signaling pathways . This interaction is characterized by its potency and specificity within the TAM family .
Cellular Effects
UNC-1062 has been observed to induce apoptosis in culture, reduce colony formation in soft agar, and inhibit the invasion of melanoma cells . It influences cell function by reducing the activation of MERTK-mediated downstream signaling, which can have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
UNC-1062 exerts its effects at the molecular level primarily through the inhibition of MERTK kinase activity . This involves binding interactions with the MERTK enzyme, leading to a reduction in its activation and subsequent changes in gene expression .
Temporal Effects in Laboratory Settings
Its ability to reduce MERTK-mediated downstream signaling and induce apoptosis suggests potential long-term effects on cellular function .
Metabolic Pathways
Given its role as a MERTK inhibitor, it likely interacts with enzymes or cofactors involved in MERTK-mediated signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of UNC1062 involves multiple steps, starting with the preparation of key intermediates. The process typically includes the formation of pyrazolopyrimidine sulfonamides, which are crucial for the compound’s activity. The reaction conditions often involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of UNC1062 would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
UNC1062 primarily undergoes substitution reactions due to its functional groups. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophilic reagents and mild conditions.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions may yield various derivatives of UNC1062 with modified functional groups .
Scientific Research Applications
UNC1062 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Helps in understanding the role of MERTK in cellular processes such as apoptosis and proliferation.
Medicine: Investigated for its potential therapeutic effects in treating cancers, particularly melanoma, by inhibiting MERTK activity
Industry: Potential applications in the development of targeted cancer therapies and diagnostic tools.
Comparison with Similar Compounds
Similar Compounds
UNC2025: Another MERTK inhibitor with similar selectivity and potency.
BMS-777607: A multi-kinase inhibitor that also targets MERTK but with less specificity.
GSK1363089: A compound with broader kinase inhibition profile, including MERTK.
Uniqueness of UNC1062
UNC1062 stands out due to its high selectivity and potency for MERTK, with an IC50 value of 1.1 nM. This specificity reduces off-target effects and enhances its potential as a therapeutic agent .
UNC1062 represents a promising compound in the field of targeted cancer therapy, with ongoing research exploring its full potential and applications.
Properties
IUPAC Name |
4-[6-(butylamino)-3-(4-morpholin-4-ylsulfonylphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]cyclohexan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N6O4S/c1-2-3-12-26-25-27-17-22-23(29-31(24(22)28-25)19-6-8-20(32)9-7-19)18-4-10-21(11-5-18)36(33,34)30-13-15-35-16-14-30/h4-5,10-11,17,19-20,32H,2-3,6-9,12-16H2,1H3,(H,26,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAAPXWSYROPAEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC=C2C(=NN(C2=N1)C3CCC(CC3)O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N6O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1350549-36-8 |
Source
|
Record name | UNC-1062 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1350549368 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | UNC-1062 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7755XP5Y6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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